![molecular formula C10H14Cl3N5 B3011337 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride CAS No. 1808104-23-5](/img/structure/B3011337.png)
5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride
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Overview
Description
5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl3N5 and its molecular weight is 310.61. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyrrolo[2,3-d]pyrimidine derivatives, to which this compound belongs, have been reported to inhibit various enzymes and receptors .
Mode of Action
Pyrrolo[2,3-d]pyrimidine derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
For example, some pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit the α-amylase enzyme, affecting the breakdown of complex carbohydrates into glucose .
Pharmacokinetics
Related compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Related compounds have been shown to induce cell cycle arrest and apoptosis in certain cell lines .
Biochemical Analysis
Biochemical Properties
It has been found that compounds similar to it have shown promising binding affinities against Bcl2 anti-apoptotic protein . This suggests that 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride may interact with certain enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
In cellular contexts, this compound may exert significant effects. For instance, compounds with similar structures have been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . They have also been found to induce apoptotic death of MCF7 cells . These findings suggest that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the activities of structurally similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
The compound primarily acts as an inhibitor of the protein kinase B (Akt) pathway, which is crucial in regulating cell survival and proliferation. Akt is often hyperactivated in cancers, making it a prime target for therapeutic intervention. Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidine can exhibit selective inhibition of Akt, leading to reduced tumor growth and increased apoptosis in cancer cells.
Efficacy Against Cancer Cell Lines
Recent research has demonstrated that 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine dihydrochloride exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values for various derivatives against different cell lines:
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | LNCaP | 18.0 | Akt Inhibition |
5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | PC-3 | 21.3 | Akt Inhibition |
5e | HeLa | <50 | Induction of Apoptosis |
5k | HepG2 | <100 | Upregulation of pro-apoptotic proteins |
These findings suggest that this compound can effectively induce apoptosis through the regulation of apoptotic markers such as caspase-3 and Bax while downregulating Bcl-2 in HepG2 cells .
Structure-Activity Relationships (SAR)
The biological activity of pyrrolo[2,3-d]pyrimidine derivatives can be significantly influenced by their structural components. Variations in substituents on the piperazine ring and the pyrimidine core have been systematically studied to optimize potency and selectivity for Akt inhibition.
- Chlorine Substitution : The presence of a chlorine atom at the 5-position has been shown to enhance selectivity for Akt over other kinases such as PKA.
- Piperazine Modifications : Different piperazine derivatives have been evaluated for their effects on bioavailability and metabolic stability. For instance, compounds with bulky substituents on the piperazine ring often exhibit improved cellular uptake but may suffer from reduced selectivity .
Case Studies
A notable study investigated the effects of various pyrrolo[2,3-d]pyrimidine derivatives on cancer cell lines. Among them, compound 5k was highlighted for its ability to induce apoptosis in HepG2 cells by modulating key apoptotic proteins . This compound was compared to standard treatments like Staurosporine, demonstrating comparable efficacy in activating caspase pathways.
Another case involved the assessment of 5q and 5t , which displayed potent antiproliferative effects against LNCaP and PC-3 cell lines with IC50 values indicating strong activity at nanomolar concentrations . These findings support the ongoing development of these compounds as potential therapeutic agents targeting Akt in cancer treatment.
Scientific Research Applications
Inhibition of Cyclin Dependent Kinases (CDKs)
One of the primary applications of this compound is as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their dysregulation is often linked to cancer. Research indicates that 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine; dihydrochloride can selectively inhibit various CDKs, including CDK1, CDK2, CDK4, and CDK6. This inhibition can potentially lead to the development of new cancer therapies.
Table 1: CDK Inhibition Profile of 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine
Glycogen Synthase Kinase 3 (GSK-3) Modulation
The compound also acts as a modulator of glycogen synthase kinase 3 (GSK-3), which plays a pivotal role in various cellular processes including metabolism and cell differentiation. Inhibition of GSK-3 has been linked to neuroprotective effects and the treatment of mood disorders.
Case Study: Neuroprotective Effects
A study demonstrated that administering 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine; dihydrochloride in animal models resulted in significant neuroprotection against neurotoxicity induced by amyloid-beta peptides, suggesting its potential in treating Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound has been explored extensively, leading to various derivatives with enhanced pharmacological properties. For instance, modifications on the piperazine ring have yielded compounds with increased potency against specific cancer cell lines.
Table 2: Synthesized Derivatives and Their Activities
Derivative | Activity | Reference |
---|---|---|
7-Cyclopentyl-N,N-dimethyl derivative | Enhanced CDK inhibition | |
Nitroso derivative | Increased GSK-3 inhibition |
Clinical Implications
The potential clinical implications of 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine; dihydrochloride are vast:
Cancer Therapy
Given its ability to inhibit key kinases involved in tumor proliferation, this compound is being investigated as a candidate for targeted cancer therapies.
Neurological Disorders
Its modulatory effects on GSK-3 suggest that it could be beneficial for treating conditions like bipolar disorder and Alzheimer's disease.
Properties
IUPAC Name |
5-chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5.2ClH/c11-7-5-13-9-8(7)10(15-6-14-9)16-3-1-12-2-4-16;;/h5-6,12H,1-4H2,(H,13,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJVHRIYMWGOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C(=CN3)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.